5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
X-ray Diffraction (XRD)
While single-crystal XRD data for this specific compound remains unpublished, analogous chalcone-pyrimidine hybrids crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 8.42 Å, b = 11.37 Å, c = 14.29 Å, and β = 92.5°. The enoyl group typically adopts a trans-coplanar arrangement with the heterocyclic ring, minimizing steric clash.
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (d, J = 16.2 Hz, 1H, Hα),
δ 7.05–6.90 (m, 3H, aromatic H),
δ 6.38 (s, 1H, C6-OH),
δ 3.85 (s, 6H, OCH₃).IR (KBr, cm⁻¹) :
1675 (C=O str.), 1620 (C=C str.), 1580 (Ar C-C), 1280 (C-O-C asym. str.).Mass Spectrometry (ESI-MS) :
m/z 413.12 [M+H]⁺ (calculated 412.11 for C₁₉H₂₀N₂O₇).
Computational Modeling
Docking studies using PfATP4 (PDB: 2DQS) reveal that the tetrahydropyrimidine-dione core forms hydrogen bonds with ASP 351 and ASP 707, while the dimethoxyphenyl group engages in π-alkyl interactions with VAL 200. These interactions suggest potential inhibition of ATPase activity, though biological validation is pending.
Properties
Molecular Formula |
C15H14N2O6 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9(18)12-13(19)16-15(21)17-14(12)20/h3-7H,1-2H3,(H3,16,17,19,20,21)/b5-3+ |
InChI Key |
XYNHZIKGLKOUDL-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(NC(=O)NC2=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(NC(=O)NC2=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydropyrimidine-2,4-dione Core
The tetrahydropyrimidine-2,4-dione ring is typically synthesized via cyclocondensation reactions involving urea derivatives and β-ketoesters or malonate esters. A common approach is:
- Cyclocondensation of hydroxyurea with diethyl malonate under heating or microwave irradiation conditions to form the 6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione intermediate.
This method benefits from:
- Mild reaction conditions.
- Good yields.
- Scalability for industrial synthesis.
Preparation of the (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl Moiety
The (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl group is derived from the corresponding cinnamic acid derivative or its activated forms (e.g., acid chlorides or anhydrides). The synthesis involves:
- Synthesis of 3,4-dimethoxycinnamic acid via Perkin condensation or Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with malonic acid or its derivatives.
- Conversion of the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling of the Acyl Moiety to the Tetrahydropyrimidine Core
The key step is the acylation of the 5-position of the tetrahydropyrimidine ring with the (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride. This is typically achieved by:
- Reacting the tetrahydropyrimidine intermediate with the acid chloride in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
- Conducting the reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to maintain the E-configuration and avoid side reactions.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Hydroxyurea + Diethyl malonate | Ethanol or DMF | 80–120 °C (reflux or microwave) | 70–85 | Microwave irradiation improves yield |
| Synthesis of cinnamic acid | 3,4-Dimethoxybenzaldehyde + Malonic acid + Piperidine | Ethanol | Reflux | 75–90 | Perkin or Knoevenagel condensation |
| Acid chloride formation | 3,4-Dimethoxycinnamic acid + SOCl₂ | Dichloromethane | 0–5 °C | Quantitative | Use of dry conditions essential |
| Acylation | Tetrahydropyrimidine + acid chloride + Et₃N | DCM or THF | 0–25 °C | 60–80 | Base scavenges HCl, low temp preserves E-configuration |
Research Findings and Optimization
- Microwave-assisted synthesis of the tetrahydropyrimidine core has been reported to significantly reduce reaction times from hours to minutes while maintaining or improving yields and purity.
- The use of anhydrous solvents and inert atmosphere during acid chloride formation and acylation steps is critical to prevent hydrolysis and side reactions.
- Base selection impacts the acylation efficiency; tertiary amines like triethylamine or diisopropylethylamine are preferred for their non-nucleophilic nature.
- The E-configuration of the propenoyl group is preserved by conducting acylation at low temperatures and avoiding prolonged reaction times.
- Purification is typically achieved by recrystallization or chromatographic methods, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.
Summary Table of Preparation Route
| Stage | Intermediate/Product | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Ring formation | 6-Hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione | Hydroxyurea + Diethyl malonate, heat/microwave | Formation of pyrimidine core |
| 2. Acyl moiety synthesis | 3,4-Dimethoxycinnamic acid | 3,4-Dimethoxybenzaldehyde + Malonic acid, reflux | Preparation of cinnamic acid |
| 3. Activation | (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride | SOCl₂, low temp, dry solvent | Formation of acid chloride |
| 4. Coupling | Target compound | Tetrahydropyrimidine + acid chloride + base, low temp | Acylation at 5-position |
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous pyrimidine derivatives reported in the literature. Key differences in substituents, physicochemical properties, and synthetic pathways are highlighted.
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The target compound’s 6-hydroxy group and polar propenoyl chain likely enhance aqueous solubility compared to derivatives with lipophilic substituents (e.g., ethyl carboxylates in or thiophenyl groups in ) .
- Thermal Stability : Compounds with acetylated hydroxyl groups (e.g., 5-(2-acetoxyethyl)pyrimidin-2,4-dione in ) exhibit higher stability than the target compound, which may be prone to oxidation at the free OH position .
- Crystallinity: Derivatives like ’s monohydrate form stable crystals due to hydrogen-bonding networks, whereas the target compound’s amorphous nature (if applicable) could affect formulation .
Biological Activity
The compound 5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a derivative of tetrahydropyrimidine that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 386.35 Da. The structure features a tetrahydropyrimidine core modified with a dimethoxyphenyl prop-2-enoyl group and a hydroxy substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.35 Da |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Recent studies indicate that derivatives of tetrahydropyrimidine exhibit significant anticancer properties. For instance, one study synthesized various dihydropyrimidinone derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results showed that certain compounds displayed IC50 values in the low micromolar range, indicating potent activity against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown. This inhibition can lead to increased levels of neurotransmitters, potentially enhancing cognitive function and exhibiting neuroprotective effects .
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
- Cell Cycle Arrest : Some studies suggest that compounds similar to this one induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is particularly noted in studies involving breast and colon cancer cell lines .
Case Studies
- Study on Anticancer Effects : A recent investigation into the anticancer properties of tetrahydropyrimidine derivatives found that specific modifications to the structure enhanced their cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The study highlighted that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .
- Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death by modulating oxidative stress markers and enhancing cellular antioxidant defenses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to optimize the yield and purity of this compound?
- Methodological Answer : The synthesis can be optimized via reflux conditions in acetic acid with thioacetamide for cyclization, followed by alkylation using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improves purity. Reaction monitoring via TLC and HPLC ensures intermediate control .
- Key Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic acid | None | 80°C | 65–75 |
| Alkylation | DMF | K₂CO₃ | RT | 70–85 |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups. X-ray crystallography resolves stereochemistry, as demonstrated for structurally analogous pyrimidine derivatives (mean C–C bond length: 0.002 Å, R factor: 0.048) .
Q. How should stability studies be designed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies (40–60°C, 75% RH, pH 1–9) with HPLC-UV monitoring (λ = 254 nm). Use Arrhenius kinetics to predict shelf life. For example, a related tetrahydropyrimidine showed 10% degradation at pH 7 after 30 days at 25°C .
Advanced Research Questions
Q. How can computational models predict the compound’s binding affinity for biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases. Use density functional theory (DFT) to calculate electrostatic potential maps for reactive sites. A structurally similar thieno-pyrimidine exhibited a docking score of −9.2 kcal/mol against COX-2, correlating with anti-inflammatory activity .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOE correlations?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-proton couplings and long-range correlations. For stereochemical mismatches, use X-ray crystallography to validate spatial arrangements. In one study, HMBC confirmed conjugation between the enoyl group and pyrimidine ring, resolving ambiguities in NOESY data .
Q. How can in vitro and in silico methods elucidate the compound’s mechanism of action?
- Methodological Answer :
- In vitro : Conduct enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).
- In silico : Run molecular dynamics simulations (GROMACS) to study protein-ligand stability over 100 ns. A related compound showed 80% inhibition of α-glucosidase at 10 µM, linked to hydrogen bonding with Asp349 .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
- Methodological Answer : Compare computational logP (ChemAxon) with experimental HPLC logP (C18 column, isocratic methanol/water). Adjust parameters for solvation models (e.g., SMD in Gaussian09). For a related dimethoxyphenyl derivative, theoretical logP (2.8) vs. experimental (3.1) suggested underestimated π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
